molecular formula C22H27ClN2O3S2 B11335356 1-(benzylsulfonyl)-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}piperidine-4-carboxamide

1-(benzylsulfonyl)-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}piperidine-4-carboxamide

Cat. No.: B11335356
M. Wt: 467.0 g/mol
InChI Key: ZDKPRBIEBYMQJR-UHFFFAOYSA-N
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Description

N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a phenylmethanesulfonyl group, and a chlorophenylmethylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenylmethanesulfonyl Group: This step involves the reaction of the piperidine derivative with phenylmethanesulfonyl chloride under basic conditions.

    Attachment of the Chlorophenylmethylsulfanyl Moiety: The final step involves the nucleophilic substitution reaction where the chlorophenylmethylsulfanyl group is introduced to the piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylmethylsulfanyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: Research focuses on its interaction with biological targets and its potential effects on various physiological processes.

    Industrial Chemistry: The compound is explored for its use in the synthesis of other complex molecules and as a potential intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-CHLOROPHENYL)-N-METHYLMETHANESULFONAMIDE
  • 5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE-2-SULFONAMIDE

Uniqueness

N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a piperidine ring with a phenylmethanesulfonyl group and a chlorophenylmethylsulfanyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H27ClN2O3S2

Molecular Weight

467.0 g/mol

IUPAC Name

1-benzylsulfonyl-N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H27ClN2O3S2/c23-21-9-5-4-8-20(21)16-29-15-12-24-22(26)19-10-13-25(14-11-19)30(27,28)17-18-6-2-1-3-7-18/h1-9,19H,10-17H2,(H,24,26)

InChI Key

ZDKPRBIEBYMQJR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCSCC2=CC=CC=C2Cl)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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